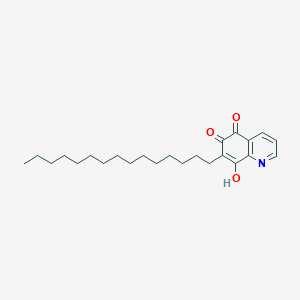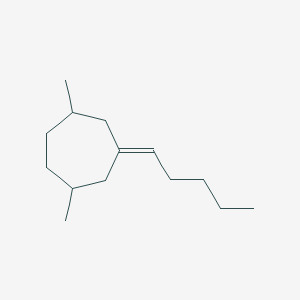
1,5-Dimethyl-3-pentylidenecycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-3-pentylidenecycloheptane is an organic compound with the molecular formula C12H22. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by its unique structure, which includes a seven-membered ring with two methyl groups and a pentylidene substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-pentylidenecycloheptane can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable diene and an alkyl halide, the compound can be synthesized via a cyclization reaction catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
1,5-Dimethyl-3-pentylidenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons.
科学研究应用
1,5-Dimethyl-3-pentylidenecycloheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Dimethyl-3-pentylidenecycloheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1,5-Dimethyl-3-pentylidenecycloheptane can be compared with other cycloalkanes and substituted cycloalkanes. Similar compounds include:
Cyclohexane: A six-membered ring with no substituents.
Cycloheptane: A seven-membered ring without substituents.
1,3-Dimethylcyclohexane: A six-membered ring with two methyl groups.
The uniqueness of this compound lies in its specific substituents and ring structure, which confer distinct chemical and physical properties.
属性
CAS 编号 |
39546-84-4 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
1,5-dimethyl-3-pentylidenecycloheptane |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-14-10-12(2)8-9-13(3)11-14/h7,12-13H,4-6,8-11H2,1-3H3 |
InChI 键 |
IPERVESMDAIUFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=C1CC(CCC(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
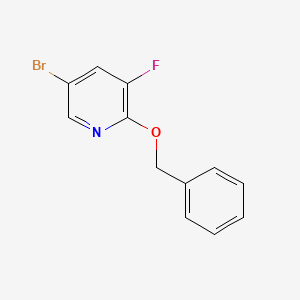
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)


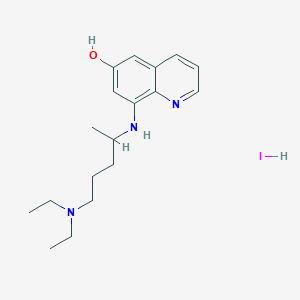
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
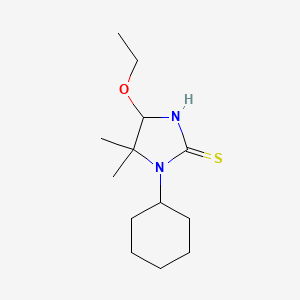
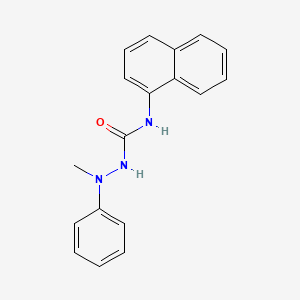
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
